molecular formula C16H17N3O5S B3610360 4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide

4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3610360
M. Wt: 363.4 g/mol
InChI Key: ALSLOQLZXRBSHJ-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with a molecular formula of C16H18N2O4S This compound is characterized by the presence of a nitro group, a sulfamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Schotten-Baumann acylation and the use of environmentally friendly solvents like DMSO instead of DMF are employed to make the process more efficient and less toxic .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.

Major Products Formed

Scientific Research Applications

4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may inhibit certain enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-11(2)18-25(23,24)15-9-5-13(6-10-15)17-16(20)12-3-7-14(8-4-12)19(21)22/h3-11,18H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLOQLZXRBSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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